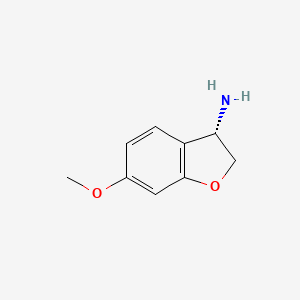

(3S)-6-Methoxy-2,3-dihydro-1-benzofuran-3-amine

Description

Properties

Molecular Formula |

C9H11NO2 |

|---|---|

Molecular Weight |

165.19 g/mol |

IUPAC Name |

(3S)-6-methoxy-2,3-dihydro-1-benzofuran-3-amine |

InChI |

InChI=1S/C9H11NO2/c1-11-6-2-3-7-8(10)5-12-9(7)4-6/h2-4,8H,5,10H2,1H3/t8-/m1/s1 |

InChI Key |

UBNFZTRISBVHJR-MRVPVSSYSA-N |

Isomeric SMILES |

COC1=CC2=C(C=C1)[C@@H](CO2)N |

Canonical SMILES |

COC1=CC2=C(C=C1)C(CO2)N |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Stereochemical Nuances of (3S)- and (3R)-Benzofuran-3-amine Isomers

Introduction: The Critical Role of Chirality in Drug Discovery

In the realm of medicinal chemistry, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is a fundamental determinant of biological activity. Molecules that are non-superimposable mirror images of each other are known as enantiomers.[1][2] While they share the same chemical formula and connectivity, their spatial orientation can lead to profoundly different pharmacological and toxicological profiles.[3] This is because biological targets, such as enzymes and receptors, are themselves chiral, creating a specific "hand-in-glove" interaction with drug molecules. The U.S. Food and Drug Administration (FDA) and other global regulatory bodies now mandate the separate evaluation of enantiomers for all chiral drug candidates, underscoring the importance of stereoisomerism in drug development.[3]

The benzofuran scaffold is a "privileged structure" in drug discovery, appearing in numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[4][5][6][7] When a substitution at the 3-position of the benzofuran ring creates a chiral center, as in the case of benzofuran-3-amine, the resulting (3S) and (3R) enantiomers must be considered as distinct chemical entities. This guide provides an in-depth technical overview of the key differences between these isomers, from their synthesis and analytical differentiation to their potential for divergent biological effects.

Stereoselective Synthesis of (3S)- and (3R)-Benzofuran-3-amine

The synthesis of enantiomerically pure benzofuran-3-amines is a significant challenge. While numerous methods exist for the synthesis of the benzofuran core, achieving high enantioselectivity at the C3 position requires a carefully designed strategy.[8][9]

One common approach involves the use of chiral catalysts or auxiliaries to direct the stereochemical outcome of the reaction. For instance, an asymmetric cyclization reaction can be employed to construct the chiral center during the formation of the heterocyclic ring.[10]

Alternatively, a racemic mixture of benzofuran-3-amine can be synthesized and then resolved into its constituent enantiomers. This is often achieved through the formation of diastereomeric salts with a chiral resolving agent, followed by separation via crystallization or chromatography.

Below is a generalized workflow for the resolution of a racemic mixture of benzofuran-3-amine.

Caption: Generalized workflow for the chiral resolution of benzofuran-3-amine.

Analytical Techniques for Differentiating Enantiomers

Distinguishing between the (3S) and (3R) enantiomers of benzofuran-3-amine requires specialized analytical techniques that can probe the chirality of the molecules.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for separating and quantifying enantiomers.[3] This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are commonly used for the separation of chiral amines.[11]

Table 1: Hypothetical Chiral HPLC Separation of Benzofuran-3-amine Enantiomers

| Parameter | Value |

| Column | Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (3R) | 8.5 min |

| Retention Time (3S) | 10.2 min |

| Resolution (Rs) | > 1.5 |

This is a representative method; actual conditions may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents

While standard NMR spectroscopy cannot differentiate between enantiomers, the addition of a chiral solvating agent (CSA) can induce chemical shift differences between the corresponding protons of the two enantiomers.[12] This is due to the formation of transient diastereomeric complexes with different magnetic environments.

Protocol: NMR Analysis with a Chiral Solvating Agent

-

Prepare a solution of the racemic benzofuran-3-amine in a suitable deuterated solvent (e.g., CDCl3).

-

Acquire a standard ¹H NMR spectrum.

-

Add a molar equivalent of a chiral solvating agent (e.g., (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate) to the NMR tube.

-

Gently mix the sample and acquire a second ¹H NMR spectrum.

-

Compare the two spectra. In the presence of the CSA, the signals corresponding to the protons near the chiral center of the two enantiomers should be split into two distinct sets of peaks.

-

The relative integration of these new peaks can be used to determine the enantiomeric excess (ee) of the sample.

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. Each enantiomer will produce a VCD spectrum that is a mirror image of the other, providing an unambiguous determination of the absolute configuration when compared to theoretical calculations.[13]

Differential Pharmacological Activity: A Tale of Two Enantiomers

The distinct three-dimensional shapes of (3S)- and (3R)-benzofuran-3-amine dictate how they interact with chiral biological targets. This can lead to significant differences in their pharmacodynamics (what the drug does to the body) and pharmacokinetics (what the body does to the drug).

For example, 3-aminobenzofuran derivatives have been investigated for their potential as multifunctional agents for the treatment of Alzheimer's disease by inhibiting cholinesterase enzymes.[14] The active site of acetylcholinesterase is a chiral gorge, and it is highly likely that one enantiomer of benzofuran-3-amine would bind with higher affinity and inhibitory potency than the other.

Caption: Differential binding of enantiomers to a chiral biological target.

The enantiomer with the desired therapeutic activity is termed the "eutomer," while the less active or inactive enantiomer is the "distomer." In some cases, the distomer may contribute to undesirable side effects or have a different pharmacological profile altogether.

Conclusion

The (3S) and (3R) enantiomers of benzofuran-3-amine are distinct chemical entities with the potential for different biological activities. A thorough understanding of their stereoselective synthesis, analytical differentiation, and pharmacological profiles is essential for any research or drug development program involving this important scaffold. The principles and techniques outlined in this guide provide a framework for the comprehensive evaluation of these and other chiral molecules, ultimately leading to the development of safer and more effective medicines.

References

- Benchchem. (n.d.). A Researcher's Guide to the Spectroscopic Differentiation of 3,3'-Oxydipropanol and Its Isomers.

- IJSDR. (2023). Study of Benzofuran Derivatives and their Biological Significance.

-

Pouramiri, B., et al. (2022). Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. Frontiers in Chemistry, 10, 945536. Retrieved from [Link]

-

Asnaashari, S., et al. (2017). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of Reports in Pharmaceutical Sciences, 6(1), 1-13. Retrieved from [Link]

-

Wang, Y., et al. (2023). Facile access to benzofuran derivatives through radical reactions with heteroatom-centered super-electron-donors. Nature Communications, 14(1), 7384. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Benzofuran – Knowledge and References. Retrieved from [Link]

-

MDPI. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Retrieved from [Link]

-

Lee, S., et al. (2022). Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. RSC Advances, 12(45), 29555-29560. Retrieved from [Link]

-

RSC Publishing. (2022). Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. Retrieved from [Link]

-

Al-Malki, J., & El-Sharkawy, K. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2824. Retrieved from [Link]

-

Naito, T., et al. (2007). Efficient Synthesis of Benzofurans Utilizing[14][14]-Sigmatropic Rearrangement Triggered by N-Trifluoroacetylation of Oxime Ethers: Short Synthesis of Natural 2-Arylbenzofurans. European Journal of Organic Chemistry, 2007(10), 1491-1509. Retrieved from [Link]

-

Journal of Pharmaceutical Research. (2025). Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives. Retrieved from [Link]

-

ACS Publications. (2019). Enantioselective Synthesis of Benzofuran-Fused N-Heterocycles via Chiral Squaramide Catalyzed [4 + 2] Cyclization of Azadienes with Azlactones. Retrieved from [Link]

-

Encyclopedia of Pharmaceutical Technology. (n.d.). Chiral Drug Separation. Retrieved from [Link]

-

Quora. (2021). What is the difference between R and S enantiomers in chemistry? Retrieved from [Link]

-

Singh, V., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis. Scientific Reports, 12(1), 15233. Retrieved from [Link]

-

MedCrave online. (2016). Mini review on important biological properties of benzofuran derivatives. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Quantification of enantiomers and blind identification of erythro-sphingosine non-racemates by cold ion spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthetic scheme for 4-(2-aminopropyl)benzofuran 1 and... Retrieved from [Link]

-

Organic Chemistry Portal. (2007). A Facile Approach to the Synthesis of Chiral 2-Substituted Benzofurans. Retrieved from [Link]

-

ResearchGate. (n.d.). The structures of the (R,R)‐ and (R,S)‐3 diastereomers. Only the (R,R)‐isomer is observed experimentally by VCD spectroscopy. Retrieved from [Link]

-

Master Organic Chemistry. (2019). Enantiomers vs Diastereomers vs The Same? Two Methods For Solving Problems. Retrieved from [Link]

-

YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]

-

Indian Academy of Sciences. (2011). Resolution of 2,3-dihydro-benzofuran-3-ols. Retrieved from [Link]

-

Mádravas, C., & Barbas, C. (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. International Journal of Molecular Sciences, 23(13), 7384. Retrieved from [Link]

-

ResearchGate. (n.d.). Compounds with benzofuran and 3-aminobenzofuran as core scaffolds. Retrieved from [Link]

-

Frontiers. (2022). Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]

-

Sultan Qaboos University House of Expertise. (n.d.). Enantiomeric determination of amines by high-performance liquid chromatography using chiral fluorescent derivatization reagents. Retrieved from [Link]

Sources

- 1. quora.com [quora.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 4. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. mdpi.com [mdpi.com]

- 7. jopcr.com [jopcr.com]

- 8. Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Efficient Synthesis of Benzofurans Utilizing [3,3]-Sigmatropic Rearrangement Triggered by N-Trifluoroacetylation of Oxime Ethers: Short Synthesis of Natural 2-Arylbenzofurans [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 12. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Pharmacological Landscape of 6-methoxy-2,3-dihydro-1-benzofuran-3-amine: A Technical Guide for Researchers

Introduction: Situating a Niche Molecule within a Powerful Pharmacological Class

The benzofuran scaffold is a cornerstone in medicinal chemistry, giving rise to a diverse array of biologically active molecules with applications ranging from anticancer and anti-inflammatory to potent psychoactive agents.[1][2][3][4] Within this broad family, the 2,3-dihydro-1-benzofuran moiety represents a key structural motif, often investigated for its interaction with central nervous system targets. This guide focuses on a specific, lesser-studied derivative, 6-methoxy-2,3-dihydro-1-benzofuran-3-amine, providing an in-depth analysis of its putative pharmacological targets.

Due to a lack of direct experimental data on this precise molecule in publicly accessible literature, this document will extrapolate its likely pharmacological profile based on robust structure-activity relationship (SAR) studies of closely related analogs. The primary hypothesis, supported by a wealth of research on similar compounds, is that 6-methoxy-2,3-dihydro-1-benzofuran-3-amine primarily interacts with the serotonergic system, with potential secondary engagement of other monoamine systems.

Primary Putative Pharmacological Targets: The Serotonergic System

The structural similarity of 6-methoxy-2,3-dihydro-1-benzofuran-3-amine to known psychoactive benzofurans, such as 5-APB and 6-APB, strongly suggests a significant interaction with the serotonin (5-hydroxytryptamine, 5-HT) system. These interactions are likely to be multifaceted, involving both G-protein coupled receptors and monoamine transporters.

Serotonin 5-HT2 Receptors: A High-Affinity Interaction Hub

A substantial body of evidence points towards the 5-HT2 receptor subfamily, particularly the 5-HT2A and 5-HT2C subtypes, as high-affinity targets for aminopropyl-dihydrobenzofuran derivatives.[5][6]

-

5-HT2A Receptor Agonism: Research on dihydrobenzofuran analogs of hallucinogenic amphetamines has demonstrated their ability to displace potent 5-HT2A radioligands, indicating direct binding.[5] These compounds often act as agonists or partial agonists at this receptor, an action responsible for the psychedelic effects of many phenethylamine and tryptamine derivatives. The conformationally restricted dihydrofuran ring in these molecules is thought to mimic the active conformation of the methoxy groups in classic hallucinogens like DOI.[5]

-

5-HT2C Receptor Interaction: The 5-HT2C receptor is another key target for this class of compounds. Agonism at this receptor is implicated in the regulation of mood, appetite, and reward pathways. The structural features of 6-methoxy-2,3-dihydro-1-benzofuran-3-amine are consistent with those of compounds known to bind to and activate 5-HT2C receptors.

Monoamine Transporters: Modulating Synaptic Neurotransmitter Levels

Beyond direct receptor interaction, many aminopropyl-dihydrobenzofurans function as monoamine transporter ligands, inhibiting the reuptake and/or promoting the release of serotonin, dopamine, and norepinephrine.

-

Serotonin Transporter (SERT): Analogs of 3,4-(methylenedioxy)amphetamine (MDA) containing the dihydrobenzofuran core have been shown to be potent inhibitors of the serotonin transporter.[7] This action increases the synaptic concentration of serotonin, contributing to the mood-elevating and empathogenic effects of these substances.

-

Dopamine (DAT) and Norepinephrine (NET) Transporters: While typically exhibiting higher potency for SERT, many of these compounds also inhibit the dopamine and norepinephrine transporters to varying degrees.[7] The relative selectivity for SERT over DAT and NET is a key determinant of the overall pharmacological and behavioral profile of a given molecule.

Experimental Protocols for Target Validation

To empirically determine the pharmacological targets of 6-methoxy-2,3-dihydro-1-benzofuran-3-amine, a tiered experimental approach is recommended. This involves initial binding assays to determine affinity, followed by functional assays to elucidate the nature of the interaction.

Workflow for Pharmacological Target Identification

Caption: A tiered workflow for the pharmacological characterization of novel compounds.

Detailed Methodologies

1. Radioligand Binding Assays

-

Objective: To determine the binding affinity (Ki) of 6-methoxy-2,3-dihydro-1-benzofuran-3-amine for a panel of CNS targets, with a primary focus on 5-HT2A, 5-HT2C, SERT, DAT, and NET.

-

Protocol:

-

Prepare cell membrane homogenates from tissues or cell lines expressing the target receptor or transporter.

-

Incubate the membrane homogenates with a specific radioligand (e.g., [³H]ketanserin for 5-HT2A, [³H]citalopram for SERT) at a fixed concentration.

-

Add increasing concentrations of the unlabeled test compound (6-methoxy-2,3-dihydro-1-benzofuran-3-amine).

-

After incubation to equilibrium, separate bound from free radioligand by rapid filtration.

-

Quantify the bound radioactivity using liquid scintillation counting.

-

Analyze the data using non-linear regression to determine the IC50, which is then converted to the Ki using the Cheng-Prusoff equation.

-

-

Causality: This experiment directly measures the ability of the test compound to compete with a known high-affinity ligand for the target binding site. A low Ki value indicates high binding affinity.

2. Functional Assays: Neurotransmitter Uptake Inhibition

-

Objective: To determine the functional potency (IC50) of 6-methoxy-2,3-dihydro-1-benzofuran-3-amine to inhibit the uptake of serotonin, dopamine, and norepinephrine.

-

Protocol:

-

Prepare synaptosomes from specific brain regions (e.g., striatum for DAT, cortex for SERT and NET).

-

Pre-incubate the synaptosomes with varying concentrations of the test compound.

-

Initiate neurotransmitter uptake by adding a low concentration of the respective radiolabeled neurotransmitter (e.g., [³H]5-HT, [³H]dopamine, or [³H]norepinephrine).

-

After a short incubation period, terminate the uptake by rapid filtration and washing with ice-cold buffer.

-

Quantify the amount of radiolabeled neurotransmitter taken up by the synaptosomes via liquid scintillation counting.

-

Calculate the concentration of the test compound that inhibits uptake by 50% (IC50).

-

-

Causality: This assay provides a functional measure of the compound's interaction with the monoamine transporters, which is more physiologically relevant than binding affinity alone.

Quantitative Data Summary of Related Compounds

The following table summarizes the binding affinities of structurally related dihydrobenzofuran analogs at key serotonergic targets. This data provides a strong basis for predicting the likely affinity profile of 6-methoxy-2,3-dihydro-1-benzofuran-3-amine.

| Compound | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) | 5-HT1A Ki (nM) | Reference |

| 1-(2,3,6,7-Tetrahydrobenzo[1,2-b:4,5-b']difuran-4-yl)-2-aminopropane | Sub-nM to nM range | Sub-nM to nM range | nM range | [6] |

| 1-(5-Methoxy-2,3-dihydrobenzofuran-4-yl)-2-aminopropane | Comparable to conformationally flexible counterparts | Not Reported | Not Reported | [5] |

Predicted Signaling Pathways

Based on the likely agonism at 5-HT2A and 5-HT2C receptors, 6-methoxy-2,3-dihydro-1-benzofuran-3-amine is predicted to activate the Gq/11 signaling cascade.

Caption: Predicted Gq/11 signaling pathway activated by 5-HT2A/2C receptor agonism.

Conclusion and Future Directions

While direct experimental evidence for the pharmacological targets of 6-methoxy-2,3-dihydro-1-benzofuran-3-amine is currently unavailable, a comprehensive analysis of its structural analogs provides a strong predictive framework. The primary targets are hypothesized to be the serotonin 5-HT2A and 5-HT2C receptors, where it likely acts as an agonist, and the serotonin transporter, where it is expected to be an inhibitor. Secondary interactions with dopamine and norepinephrine transporters are also plausible.

Future research should focus on the empirical validation of these predicted targets using the experimental protocols outlined in this guide. Such studies will not only elucidate the specific pharmacological profile of this molecule but also contribute to a deeper understanding of the structure-activity relationships within the broader class of psychoactive benzofuran derivatives.

References

-

Nichols, D. E., et al. (1991). 2,3-Dihydrobenzofuran analogues of hallucinogenic phenethylamines. Journal of Medicinal Chemistry, 34(1), 276-281. [Link]

-

Monte, A. P., et al. (1996). Dihydrobenzofuran analogues of hallucinogens. 3. Models of 4-substituted (2,5-dimethoxyphenyl)alkylamine derivatives with rigidified methoxy groups. Journal of Medicinal Chemistry, 39(15), 2953-2961. [Link]

-

Braden, M. R., et al. (2006). Molecular pharmacology of 5-HT(2A) serotonin receptors. Pharmacology & Therapeutics, 111(3), 594-624. [Link]

-

Al-Qaisi, Z. A., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

-

Laurita, T., et al. (2021). Synthesis of new methoxy derivatives of trans 2,3-diaryl-2,3-dihydrobenzofurans and evaluation of their anti-inflammatory activity. Bioorganic & Medicinal Chemistry Letters, 49, 128264. [Link]

-

Liu, J., et al. (2012). Synthesis and antimicrobial evaluation of 3-methanone-6-substituted-benzofuran derivatives. European Journal of Medicinal Chemistry, 54, 879-886. [Link]

-

Monte, A. P., et al. (1993). Synthesis and pharmacological examination of benzofuran, indan, and tetralin analogues of 3,4-(methylenedioxy)amphetamine. Journal of Medicinal Chemistry, 36(23), 3700-3706. [Link]

-

PubChem. (n.d.). 6-Methoxy-2,3-dihydro-1-benzofuran-3-amine. National Center for Biotechnology Information. [Link]

-

Rani, N., et al. (2016). Mini Review on Important Biological Properties of Benzofuran Derivatives. Journal of Analytical & Pharmaceutical Research, 3(2), 00061. [Link]

-

Zhang, Y., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3624. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. iris.cnr.it [iris.cnr.it]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity [mdpi.com]

- 5. 2,3-Dihydrobenzofuran analogues of hallucinogenic phenethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dihydrobenzofuran analogues of hallucinogens. 3. Models of 4-substituted (2,5-dimethoxyphenyl)alkylamine derivatives with rigidified methoxy groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and pharmacological examination of benzofuran, indan, and tetralin analogues of 3,4-(methylenedioxy)amphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multi-Target Paradigm: Therapeutic Potential of Chiral 3-Aminobenzofurans in Alzheimer's Research

Executive Summary: The Shift to Multi-Target-Directed Ligands (MTDLs)

The pathophysiology of Alzheimer's disease (AD) is characterized by a complex, interconnected cascade of cholinergic depletion, amyloid-beta (Aβ) aggregation, and oxidative stress[1]. Historically, single-target therapies—such as isolated acetylcholinesterase (AChE) inhibitors—have provided transient symptomatic relief but failed to arrest neurodegeneration[1].

In modern preclinical pharmacology, the focus has shifted to Multi-Target-Directed Ligands (MTDLs) . By rationally designing a single molecule to simultaneously engage multiple pathological targets, we bypass the pharmacokinetic complications of polypharmacy[2]. Among emerging MTDL scaffolds, chiral 3-aminobenzofurans have demonstrated exceptional promise. This whitepaper details the mechanistic rationale, quantitative efficacy, and the self-validating experimental workflows required to evaluate these compounds in a rigorous drug discovery setting.

Mechanistic Rationale: Why the Chiral 3-Aminobenzofuran Scaffold?

The benzofuran ring is a privileged heterocyclic pharmacophore, naturally occurring and synthetically versatile, known for its ability to intercalate into hydrophobic protein pockets[3]. When functionalized with a chiral 3-amino group, the scaffold gains highly specific spatial geometry that allows for dual-site binding within cholinesterase enzymes[4].

Dual-Site Cholinesterase Inhibition

AChE possesses a deep, narrow gorge with a Catalytic Active Site (CAS) at the bottom and a Peripheral Anionic Site (PAS) at the entrance. Chiral 3-aminobenzofuran derivatives (such as those bearing a 2-fluorobenzyl moiety) exhibit mixed-type inhibition [4]. The benzofuran core anchors in the CAS, while the functionalized amino tail interacts with the PAS. This dual-site occupancy is critical because the PAS is actively involved in accelerating Aβ aggregation[5].

Direct and AChE-Induced Aβ Aggregation Blockade

By sterically hindering the PAS, 3-aminobenzofurans prevent the enzyme from acting as a chaperone for Aβ fibrillogenesis[5]. Furthermore, specific halogenated derivatives have shown the ability to directly inhibit self-induced Aβ₁₋₄₂ aggregation, functioning independently of the enzyme[4].

Multi-target mechanism of chiral 3-aminobenzofurans in Alzheimer's pathology.

Quantitative Efficacy Profiling

Recent synthesis and evaluation of N-benzyl-4-(3-aminobenzofuran-2-yl)pyridinium chloride derivatives have provided robust quantitative data validating this MTDL approach[4]. The table below synthesizes the inhibitory profiles of key analogs against cholinesterases and Aβ aggregation, benchmarked against the clinical standard, Donepezil.

Table 1: In Vitro Efficacy of 3-Aminobenzofuran Derivatives

| Compound | Structural Moiety | AChE Inhibition Range | Self-Induced Aβ₁₋₄₂ Inhibition (%)* | AChE-Induced Aβ Inhibition |

| 5a | Unsubstituted benzyl | Moderate | 17.6% | Moderate |

| 5f | 2-fluorobenzyl | High (Optimal IC₅₀) | 29.8% | High |

| 5h | 4-fluorobenzyl | High | 38.8% | High |

| 5i | 2-chlorobenzyl | Moderate | 24.8% | Moderate |

| Donepezil | Reference Drug | High | 14.9% | High |

*Note: Aβ inhibition percentages measured at 10 μM concentration via ThT fluorescence assay. Compounds 5f and 5h demonstrated approximately 2-fold greater efficacy than donepezil in preventing Aβ aggregation[4].

Self-Validating Experimental Workflows

As a Senior Application Scientist, I emphasize that generating trustworthy preclinical data requires protocols designed with intrinsic failure-proofing. The following methodologies detail the causality behind our experimental choices to ensure high-fidelity MTDL screening.

Protocol A: Modified Ellman’s Assay for Cholinesterase Kinetics

Purpose: To determine the IC₅₀ and kinetic mechanism (mixed vs. competitive) of 3-aminobenzofurans.

Causality & Trustworthiness: Acetylthiocholine (ATC) undergoes spontaneous, non-enzymatic hydrolysis at room temperature. If unaccounted for, this creates a false baseline, artificially deflating the apparent inhibitory potency of the test compound. A strictly buffered system and a dynamic non-enzyme blank are mandatory self-validating steps.

Step-by-Step Methodology:

-

Buffer Preparation: Prepare 0.1 M sodium phosphate buffer and strictly adjust to pH 8.0. Rationale: The nucleophilic attack of thiocholine on the colorimetric reagent DTNB is highly pH-dependent.

-

Reagent Assembly: In a 96-well microplate, add 140 μL of buffer, 20 μL of test compound (dissolved in DMSO, final DMSO <1% to prevent enzyme denaturation), and 20 μL of AChE (0.22 U/mL).

-

Pre-Incubation: Incubate the mixture at 25°C for 15 minutes. Rationale: Allows the chiral 3-aminobenzofuran to establish binding equilibrium at the CAS and PAS before substrate competition begins.

-

Reaction Initiation: Add 10 μL of 0.01 M DTNB (5,5'-dithiobis(2-nitrobenzoic acid)) and 10 μL of ATC (0.075 M).

-

Kinetic Readout: Measure absorbance continuously at 412 nm for 5 minutes using a microplate reader.

-

Data Validation: Subtract the spontaneous hydrolysis rate (blank wells containing buffer, DTNB, and ATC, but no enzyme) from all test wells before calculating the IC₅₀ via non-linear regression.

Protocol B: Thioflavin T (ThT) Fluorescence Assay for Aβ₁₋₄₂ Aggregation

Purpose: To quantify the direct anti-aggregating properties of the compounds.

Causality & Trustworthiness: Aβ₁₋₄₂ peptides are notoriously unstable and prone to spontaneous nucleation during storage. If pre-formed oligomeric "seeds" are present at the start of the assay, the test compound will appear falsely inactive because the nucleation phase has already been bypassed. Treating the peptide with HFIP ensures a purely monomeric starting state, validating that any subsequent aggregation is de novo.

Step-by-Step Methodology:

-

Monomerization (Critical Step): Dissolve lyophilized Aβ₁₋₄₂ in 100% hexafluoroisopropanol (HFIP) to 1 mM. Sonicate for 30 minutes, aliquot, and evaporate the HFIP under a gentle stream of nitrogen. Store the resulting peptide films at -80°C.

-

Peptide Reconstitution: Immediately prior to use, dissolve the peptide film in anhydrous DMSO, then dilute with 50 mM HEPES buffer (pH 7.4) to a final Aβ concentration of 20 μM.

-

Co-Incubation: Mix equal volumes of the Aβ solution and the test compound (e.g., Compound 5f at 10 μM) in a black, opaque 96-well plate.

-

Fibrillogenesis: Seal the plate to prevent evaporation and incubate at 37°C for 48 hours in the dark without agitation.

-

Fluorescence Tagging: Add Thioflavin T (ThT) to a final concentration of 5 μM. Rationale: ThT acts as a molecular rotor; its fluorescence is quenched in solution but increases exponentially upon intercalating into the cross-β-sheet structures of amyloid fibrils.

-

Readout: Measure fluorescence at Excitation 440 nm / Emission 485 nm. Calculate percent inhibition relative to a vehicle-treated Aβ control.

Self-validating ThT fluorescence workflow for Aβ1-42 aggregation screening.

Translational Outlook

The transition of chiral 3-aminobenzofurans from in vitro hits to IND-enabling candidates hinges on optimizing their pharmacokinetic (PK) profiles. While the 2-fluorobenzyl moiety in compound 5f maximizes pharmacodynamic efficacy (AChE IC₅₀ and Aβ blockade)[4], future structural iterations must balance lipophilicity to ensure adequate Blood-Brain Barrier (BBB) penetration without inducing microsomal instability.

By adhering to the rigorous, self-validating assay architectures outlined above, drug development teams can confidently isolate the most viable MTDL candidates, moving us closer to a genuine disease-modifying therapy for Alzheimer's disease.

References

-

Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease Frontiers in Chemistry (2022)

-

Recent Advancement of Benzofuran in Treatment of Alzheimer's Disease International Journal of Pharmaceutical Sciences and Research (2023)

-

2-Arylbenzofuran-based molecules as multipotent Alzheimer's disease modifying agents European Journal of Medicinal Chemistry / PubMed (2012)

-

2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents MDPI Pharmaceuticals (2026)

-

Advances in Synthesis and Anti-Alzheimer's Disease Potential of Functionalized Benzofurans: A Recent Overview Synlett (2025)

Sources

- 1. ijpsonline.com [ijpsonline.com]

- 2. mdpi.com [mdpi.com]

- 3. ijpsonline.com [ijpsonline.com]

- 4. Frontiers | Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer’s disease [frontiersin.org]

- 5. Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular weight and solubility of (3S)-6-methoxy-2,3-dihydrobenzofuran-3-amine

An In-depth Technical Guide to the Molecular Weight and Solubility of (3S)-6-methoxy-2,3-dihydrobenzofuran-3-amine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the molecular weight and solubility profile of (3S)-6-methoxy-2,3-dihydrobenzofuran-3-amine, a key intermediate in pharmaceutical research and development. The document is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of this compound's physicochemical properties. We will delve into the theoretical basis for its molecular weight, explore its anticipated solubility in various solvent systems, and present detailed, field-proven methodologies for empirical solubility determination. The causality behind experimental choices is elucidated to ensure technical accuracy and practical applicability.

Introduction: The Significance of (3S)-6-methoxy-2,3-dihydrobenzofuran-3-amine

(3S)-6-methoxy-2,3-dihydrobenzofuran-3-amine is a chiral molecule of significant interest in medicinal chemistry. Its constrained bicyclic structure, incorporating both a benzofuran scaffold and a primary amine, makes it a valuable building block for the synthesis of novel therapeutic agents. The benzofuran moiety is a well-established pharmacophore present in numerous biologically active compounds, and its derivatives are known to exhibit a wide range of pharmacological activities. The amine functional group provides a key site for further chemical modification and for tuning the pharmacokinetic and pharmacodynamic properties of drug candidates.

A thorough understanding of the molecular weight and solubility of this compound is a critical first step in its application. Molecular weight is a fundamental property that dictates stoichiometry in chemical reactions, while solubility is a crucial determinant of a compound's behavior in both chemical and biological systems, impacting everything from reaction kinetics to bioavailability.[1]

Core Physicochemical Properties

The fundamental physicochemical properties of (3S)-6-methoxy-2,3-dihydrobenzofuran-3-amine are summarized below. These values are foundational for all subsequent experimental work.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO₂ | [2] |

| Molecular Weight | 165.19 g/mol | [2] |

| IUPAC Name | (3S)-6-methoxy-2,3-dihydro-1-benzofuran-3-amine | [2] |

| CAS Number | 109926-37-6 | [2] |

The molecular weight is calculated based on the atomic masses of its constituent elements: Carbon (9 atoms), Hydrogen (11 atoms), Nitrogen (1 atom), and Oxygen (2 atoms). This value is essential for accurate molar calculations in synthetic protocols and analytical procedures.

Solubility Profile: A Predictive Analysis

The Interplay of Structural Features

The solubility of this molecule is governed by the interplay of its three main structural components:

-

The Benzofuran Ring System: This bicyclic, aromatic-like structure is largely nonpolar and hydrophobic. This feature suggests that the compound will have good solubility in organic solvents.[4][5]

-

The Methoxy Group (-OCH₃): This ether linkage introduces some polarity but its contribution to aqueous solubility is generally modest.

-

The Primary Amine Group (-NH₂): This is the most influential functional group in determining the compound's solubility in aqueous media. As a primary amine, it is basic and can be protonated to form a water-soluble ammonium salt in acidic conditions.[6]

Predicted Solubility in Common Solvents

Based on these structural features, the following solubility behavior is anticipated:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Aqueous (Neutral) | Water, PBS (pH 7.4) | Sparingly Soluble to Insoluble | The hydrophobic benzofuran backbone is the dominant feature, limiting solubility in neutral aqueous media.[4] |

| Aqueous (Acidic) | 5% HCl, Dilute Acetic Acid | Soluble | The basic amine group will be protonated to form a highly polar and water-soluble ammonium salt (R-NH₃⁺Cl⁻).[3] |

| Aqueous (Basic) | 5% NaOH | Insoluble | In a basic medium, the amine remains in its neutral, less polar form (R-NH₂), thus precluding dissolution in water. |

| Polar Aprotic Solvents | DMSO, DMF | Soluble | These solvents are capable of dissolving a wide range of organic compounds, including those with some polarity.[7] |

| Polar Protic Solvents | Ethanol, Methanol | Soluble | The amine group can engage in hydrogen bonding with these solvents, and the overall organic character of the molecule is compatible with alcohols. |

| Nonpolar Solvents | Dichloromethane, Diethyl Ether, Toluene | Soluble to Moderately Soluble | The nonpolar benzofuran moiety will favor solubility in these solvents. |

Factors Influencing Solubility: A Deeper Dive

The solubility of (3S)-6-methoxy-2,3-dihydrobenzofuran-3-amine is not a static property but is influenced by several environmental factors.[1]

-

pH: As discussed, pH is the most critical factor affecting aqueous solubility. The pKa of the amine group will determine the pH range over which the compound transitions from its insoluble free base to its soluble salt form.

-

Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[1] However, this relationship must be determined empirically.

-

Solvent Polarity: The principle of "like dissolves like" is paramount. The choice of solvent should be guided by the polarity of the compound and the desired application.[4]

-

Ionic Strength: The presence of dissolved salts in an aqueous solution can impact solubility, a phenomenon known as the "salting out" or "salting in" effect.

Experimental Protocols for Solubility Determination

To move from a predictive to an empirical understanding of solubility, rigorous experimental protocols are required. The following methodologies provide a framework for both qualitative and quantitative assessment.

Qualitative Solubility Assessment Workflow

This initial screening provides a rapid determination of solubility in a range of solvents, following a logical, flowchart-based approach.

Caption: Qualitative solubility testing workflow.

Step-by-Step Methodology:

-

Preparation: Add approximately 10 mg of (3S)-6-methoxy-2,3-dihydrobenzofuran-3-amine to a series of small test tubes.

-

Solvent Addition: To each tube, add 1 mL of a different test solvent (Water, 5% HCl, 5% NaOH, Ethanol, DMSO, Dichloromethane).

-

Mixing: Vortex each tube vigorously for 30 seconds.

-

Observation: Visually inspect for the complete dissolution of the solid. If not fully dissolved, gently warm the tube and observe any change.

-

Classification: Classify the compound as "soluble," "sparingly soluble," or "insoluble" in each solvent. The solubility in 5% HCl is a confirmatory test for the presence of an amine.[3][6]

Quantitative Equilibrium Solubility Determination (Shake-Flask Method)

This is the gold-standard method for determining the precise solubility of a compound in a given solvent.

Caption: Quantitative shake-flask solubility workflow.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid (3S)-6-methoxy-2,3-dihydrobenzofuran-3-amine to a vial containing a known volume of the selected solvent (e.g., phosphate-buffered saline, pH 7.4). The presence of excess solid is crucial to ensure saturation.[4]

-

Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C). Agitate for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.

-

Phase Separation: After incubation, centrifuge the samples at high speed to pellet the undissolved solid.[4]

-

Sampling: Carefully remove an aliquot of the clear supernatant.

-

Dilution and Analysis: Dilute the supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Self-Validating System: The trustworthiness of this protocol is ensured by confirming the presence of undissolved solid at the end of the equilibration period. This visually validates that a saturated solution has been achieved. For rigorous studies, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued, confirming equilibrium.

Conclusion

(3S)-6-methoxy-2,3-dihydrobenzofuran-3-amine is a compound with a molecular weight of 165.19 g/mol . Its solubility is dictated by the dual nature of its structure: a largely hydrophobic benzofuran core and a basic primary amine. This leads to a predictable solubility profile characterized by poor aqueous solubility at neutral and basic pH, but good solubility in acidic aqueous solutions and a wide range of organic solvents. The provided experimental protocols offer a robust framework for the empirical determination of its solubility, a critical parameter for its successful application in research and drug development.

References

-

PubChem. 6-Methoxy-2,3-dihydro-1-benzofuran-3-amine | C9H11NO2. National Center for Biotechnology Information. [Link]

-

Journal of Physical and Chemical Reference Data. IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 2. C7–C24 Aliphatic Amines. [Link]

-

MDPI. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. [Link]

-

MDPI. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. [Link]

-

Embibe. Test for Amines: Check Solubility and Litmus Test, Hinsberg Test. [Link]

-

AIP Publishing. IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 3. Non-Aliphatic Amines. [Link]

-

Course Hero. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

Ascendia Pharma. 4 Factors Affecting Solubility of Drugs. [Link]

-

University of Toronto. Solubility of Organic Compounds. [Link]

-

LookChem. 6-methoxy-2,3-dihydrobenzofuran-2-carboxylic Acid. [Link]

-

IJSDR. Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. [Link]

-

NIST WebBook. 2(3H)-Benzofuranone, 6-ethenylhexahydro-3,6-dimethyl-7-(1-methylethenyl)-, [3S-(3α,3aα,6α,7β,7aβ)]-. [Link]

Sources

- 1. ascendiacdmo.com [ascendiacdmo.com]

- 2. 6-Methoxy-2,3-dihydro-1-benzofuran-3-amine | C9H11NO2 | CID 13778156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. www1.udel.edu [www1.udel.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. embibe.com [embibe.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

Methodological & Application

Optimizing Asymmetric Reductive Amination for Chiral Benzofuran-3-Amine Production

Executive Summary

The benzofuran-3-amine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in serotonergic agents, anti-Alzheimer's therapeutics (AChE inhibitors), and antiviral candidates. However, the synthesis of chiral benzofuran-3-amines presents a distinct challenge: the C3 position is prone to aromatization or elimination, making standard reductive amination conditions often too harsh or non-selective.

This Application Note details two field-proven protocols for synthesizing enantiopure benzofuran-3-amines from benzofuran-3(2H)-ones:

-

Iridium-Catalyzed Direct Asymmetric Reductive Amination (DARA): Best for broad substrate scope and anhydrous chemical environments.

-

Biocatalytic

-Transaminase (ATA) Synthesis: Best for high enantiopurity (>99% ee) and green chemistry compliance.

Strategic Analysis & Decision Matrix

The Chemoselectivity Challenge

Benzofuran-3(2H)-ones are chemically labile. Under strong basic conditions or high temperatures, they risk undergoing:

-

Aldol condensation (self-reaction).

-

Oxidative aromatization to benzofurans.

-

Ring opening (in aqueous basic media).

Therefore, the choice of methodology depends heavily on the stability of the specific benzofuran derivative and the required scale.

Method Selection Workflow

Figure 1: Decision matrix for selecting the optimal reductive amination pathway.

Protocol A: Iridium-Catalyzed Direct Asymmetric Reductive Amination (DARA)[1]

This protocol utilizes an Iridium(I) precursor with a chiral phosphoramidite ligand.[1] Unlike reductive aminations that require pre-formation of the imine, this "one-pot" DARA approach is kinetically favored for sterically hindered ketones like benzofuran-3-ones.

Mechanism of Action

The amine coordinates to the Iridium center, activated by hydrogen bonding with the phosphoramidite ligand.[1][2] The hydride transfer occurs via an outer-sphere mechanism, ensuring high enantioselectivity.[1][2]

Materials

-

Precursor:

(Chloro(1,5-cyclooctadiene)iridium(I) dimer). -

Ligand: (S)- or (R)-Monodentate Phosphoramidite (e.g., Feringa-type or SIPHOS derivatives).

-

Additive: 2-fluorobenzoic acid (promotes iminium formation).

-

Reductant: Hydrogen Gas (

, 30-50 bar) or Ammonium Formate (for transfer hydrogenation variants). -

Solvent: Anhydrous Toluene or THF (Degassed).

Step-by-Step Protocol

-

Catalyst Formation (In Glovebox):

-

In a dried vial, weigh

(1.0 mol%) and the Chiral Phosphoramidite Ligand (2.2 mol%). -

Dissolve in anhydrous THF (1.0 mL) and stir at room temperature for 20 minutes to generate the active catalyst species.

-

-

Substrate Addition:

-

Add the benzofuran-3(2H)-one substrate (1.0 equiv, e.g., 0.5 mmol).

-

Add the amine source (1.2 equiv, e.g., aniline or benzylamine derivatives).

-

Add 2-fluorobenzoic acid (20 mol%) to accelerate imine condensation.

-

-

Hydrogenation:

-

Transfer the vial to a high-pressure steel autoclave.

-

Purge the system with

three times to remove oxygen. -

Pressurize to 30 bar (435 psi)

. -

Stir at 40°C for 18–24 hours.

-

-

Work-up:

-

Carefully vent the hydrogen gas.

-

Concentrate the solvent under reduced pressure.[3]

-

Purify via flash column chromatography (Silica gel, Hexane/EtOAc).

-

Critical Control Point: Benzofuran-3-ones can enolize. If low conversion is observed, increase the acid additive to 30 mol% to shift the equilibrium toward the iminium ion.

Protocol B: -Transaminase (ATA) Biocatalytic Synthesis

Biocatalysis offers superior enantioselectivity (>99% ee) and operates under ambient pressure, avoiding the safety hazards of high-pressure hydrogenation. This method uses Pyridoxal-5'-phosphate (PLP) dependent transaminases.[4]

Mechanism & Equilibrium Shift

Transaminases follow a ping-pong bi-bi mechanism.[4] The reaction is reversible.[5] To drive the reaction forward (Reductive Amination direction), we must displace the equilibrium.

-

Strategy: Use Isopropylamine (IPA) as the amine donor. The byproduct is acetone, which is volatile and easily removed, or tolerated in excess.

Materials

-

Enzyme: Commercial

-Transaminase (Screening kit required: e.g., Codexis or similar libraries for (R)- and (S)-selectivity). -

Cofactor: Pyridoxal-5'-phosphate (PLP).[4]

-

Amine Donor: Isopropylamine (IPA) (1M stock, pH adjusted).

-

Buffer: Potassium Phosphate (100 mM, pH 7.0–8.0).

-

Co-solvent: DMSO (10–20% v/v) to solubilize the benzofuran substrate.

Step-by-Step Protocol

-

Buffer Preparation:

-

Prepare 100 mM Potassium Phosphate buffer (pH 7.5).

-

Dissolve PLP (1 mM final concentration) in the buffer.

-

Crucial: Adjust the pH of the Isopropylamine (IPA) stock solution to pH 7.5 using HCl before adding to the enzyme to prevent denaturation.

-

-

Reaction Assembly (Analytical Scale - 1 mL):

-

Substrate: 10 mM Benzofuran-3-one (dissolved in DMSO).

-

Amine Donor: 1 M Isopropylamine (pH 7.5).

-

Enzyme: 2–5 mg/mL lyophilized powder.

-

DMSO content: Keep below 20% to maintain enzyme stability.

-

-

Incubation:

-

Incubate at 30°C with orbital shaking (600 rpm) for 24 hours.

-

Note: Do not seal the vessel too tightly if relying on acetone evaporation to shift equilibrium (or use a slight vacuum if applicable).

-

-

Quenching & Analysis:

-

Quench with 100

L of 10M NaOH (Basify to extract amine). -

Extract with Ethyl Acetate (2 x 500

L). -

Analyze organic phase via Chiral HPLC.[6]

-

Critical Control Point: If the benzofuran substrate is highly insoluble, use a biphasic system (Buffer/MTBE) or add cyclodextrins to improve bioavailability without denaturing the enzyme.

Comparative Data & Visualization

Method Comparison Table

| Feature | Ir-Catalyzed DARA | Biocatalysis (ATA) |

| Enantioselectivity (ee) | Good (85–96%) | Excellent (>99%) |

| Substrate Scope | Broad (Steric bulk tolerated) | Narrow (Requires active site fit) |

| Reaction Conditions | 30 bar | Ambient P, Aqueous Buffer |

| Atom Economy | High | Moderate (Requires excess amine donor) |

| Cost | High (Ir metal, Ligands) | Low to Medium (Enzyme reuse) |

Mechanistic Pathways

Figure 2: Mechanistic comparison. Chemical route relies on hydride transfer; Biocatalytic route utilizes the PLP/PMP shuttle.

Troubleshooting & Optimization

-

Low Conversion in DARA:

-

Cause: Catalyst poisoning or insufficient acidity.

-

Fix: Ensure amine substrate is distilled (remove oxides). Increase acid additive (2-fluorobenzoic acid) to 40 mol%.

-

-

Racemization of Product:

-

Cause: Post-reaction equilibration. Benzofuran-3-amines can be liable to C-N bond cleavage or hemiaminal reversibility.

-

Fix: Isolate immediately as the HCl or Tartrate salt. Do not store the free amine in solution for extended periods.

-

-

Enzyme Inhibition (Biocatalysis):

-

Cause: High concentration of Acetone (byproduct) or DMSO.

-

Fix: Use o-xylylenediamine as the amine donor (forms a polymer byproduct, driving equilibrium irreversibly) or use an inert nitrogen sweep to remove acetone.

-

References

-

Iridium-Catalyzed DARA: Wu, Z., Wang, W., Guo, H. et al. (2022). Iridium-catalyzed direct asymmetric reductive amination utilizing primary alkyl amines as the N-sources.[1][2] Nature Communications, 13, 3186. [Link]

-

Biocatalytic Transaminases: Slabu, I., Galman, J. L., et al. (2017).

-Transaminases for the Synthesis of Chiral Amines: Pharmaceutical Applications. ACS Catalysis, 7(12), 8263–8284. [Link] -

Benzofuran Biological Activity: Khanam, H., & Shamsuzzaman. (2015). Bioactive Benzofuran derivatives: A review. European Journal of Medicinal Chemistry, 97, 483-504. [Link]

-

Equilibrium Shift in Biocatalysis: Green, A. P., et al. (2014). Chiral Amine Synthesis using

-Transaminases: An Amine Donor that Displaces Equilibria and Enables High-Throughput Screening.[7] Angewandte Chemie International Edition, 53(40), 10714-10717.[7] [Link]

Sources

- 1. Iridium-catalyzed direct asymmetric reductive amination utilizing primary alkyl amines as the N-sources - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. research.manchester.ac.uk [research.manchester.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. Chiral amine synthesis using ω-transaminases: an amine donor that displaces equilibria and enables high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]

Preparation of (3S)-6-methoxy-2,3-dihydro-1-benzofuran-3-amine from 2-hydroxybenzonitrile

An Application Guide to the Asymmetric Synthesis of (3S)-6-methoxy-2,3-dihydro-1-benzofuran-3-amine

Abstract

This document provides a comprehensive, research-grade protocol for the multi-step asymmetric synthesis of (3S)-6-methoxy-2,3-dihydro-1-benzofuran-3-amine, a valuable chiral building block in medicinal chemistry. The synthesis commences with the construction of the core heterocyclic scaffold, 6-methoxy-1-benzofuran-3(2H)-one, from a commercially available substituted phenol. The critical stereocenter is then established through a highly enantioselective Corey-Bakshi-Shibata (CBS) reduction. Finally, the chiral alcohol intermediate is converted to the target primary amine with inversion of stereochemistry via an azide intermediate. This guide emphasizes the rationale behind procedural choices, provides detailed step-by-step protocols, and includes methods for validating the stereochemical purity of the final product, ensuring a reproducible and reliable synthesis for drug development and research applications.

Introduction: Significance and Synthetic Overview

The 2,3-dihydro-1-benzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Specifically, chiral 3-amino derivatives are of significant interest as they serve as key intermediates for pharmaceuticals targeting a range of receptors, including cannabinoid receptors for the treatment of neuropathic pain.[1] The target molecule, (3S)-6-methoxy-2,3-dihydro-1-benzofuran-3-amine, possesses a defined stereocenter at the C3 position, which is crucial for its biological activity and selective receptor binding.

The synthetic route outlined herein is designed for robustness and stereocontrol, proceeding through three major stages:

-

Scaffold Construction: Formation of the key intermediate, 6-methoxy-1-benzofuran-3(2H)-one.

-

Asymmetric Reduction: Stereoselective reduction of the ketone to establish the (3S)-hydroxyl stereocenter.

-

Amine Installation: Conversion of the chiral alcohol to the target (3S)-amine via a two-step sequence involving an azide intermediate, which proceeds with a net inversion of configuration.

This strategy allows for precise control over the crucial C3 stereocenter, a common challenge in the synthesis of such molecules.

Overall Synthetic Workflow

The complete synthetic pathway is visualized below, highlighting the transformation through key intermediates.

Sources

Advanced Application Note: Microwave-Assisted Asymmetric Synthesis of 3-Amino-2,3-Dihydrobenzofuran Derivatives

Executive Summary

The 2,3-dihydrobenzofuran (DHB) scaffold is a privileged pharmacophore embedded within numerous biologically active natural products and synthetic therapeutics. Specifically, 3-amino-2,3-dihydrobenzofurans exhibit potent biological profiles, including anti-cancer and anti-inflammatory activities[1]. Traditional synthetic routes to these scaffolds often suffer from poor stereocontrol, harsh reaction conditions, and protracted reaction times.

To overcome these bottlenecks, Microwave-Assisted Organic Synthesis (MAOS) has been deployed to rapidly generate stereochemically diverse libraries of 3-amino-2,3-dihydrobenzofurans[1]. While recent alternative methodologies have explored visible-light-driven iron-catalyzed decarboxylative cyclizations[2] and DMAP-mediated tandem reactions[3], the microwave-assisted asymmetric route from chalcones remains unparalleled for its rapid execution, high enantioselectivity, and modular substrate scope.

Mechanistic Rationale & Pathway Design

The synthesis of 3-amino-2,3-dihydrobenzofurans from chalcone precursors is a meticulously orchestrated four-step sequence. As an application scientist, it is critical to understand the causality behind each transformation to troubleshoot and optimize the workflow effectively.

-

Microwave-Assisted Aldol Condensation: The initial coupling of a salicylaldehyde with an acetophenone derivative is driven by microwave dielectric heating. This overcomes the dehydration activation barrier in minutes, preventing the formation of thermodynamic byproducts common in prolonged conventional heating[1].

-

Corey-Bakshi-Shibata (CBS) Reduction: The enone is reduced enantioselectively. The chiral oxazaborolidine catalyst dictates the facial approach of the borane reducing agent, establishing the primary stereocenter of the allylic alcohol.

-

Sharpless Asymmetric Epoxidation: The allylic alcohol directs the titanium-tartrate complex, ensuring highly diastereoselective epoxidation of the alkene. This establishes the adjacent stereocenters required for the DHB core[1].

-

One-Pot Epoxide Opening and Intramolecular SNAr: This is the defining transformation of the workflow. Under acidic conditions, the epoxide is activated. The incoming amine attacks regioselectively at the C3 position due to the electronic stabilization of the developing positive charge at the benzylic/homoallylic site. Subsequent intramolecular Nucleophilic Aromatic Substitution (SNAr) by the phenolic oxygen closes the ring. Microwave heating provides the intense, uniform energy required to drive this thermodynamically demanding cyclization in a single pot[1].

Workflow: 4-step asymmetric synthesis of 3-amino-2,3-dihydrobenzofurans from chalcones.

Mechanism: One-pot regioselective epoxide opening and intramolecular SNAr cyclization.

Experimental Workflows & Self-Validating Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that each intermediate is fully realized before proceeding, preventing the compounding of errors in multi-step library generation.

Protocol 1: Microwave-Assisted Aldol Condensation (Chalcone Synthesis)

-

Causality: Utilizing microwave irradiation accelerates the rate-limiting dehydration step of the aldol condensation, providing the chalcone in minutes rather than hours, while suppressing degradation pathways.

-

Step 1: In a 10 mL microwave-safe vial, combine salicylaldehyde (1.0 mmol) and the acetophenone derivative (1.0 mmol) in ethanol (3.0 mL). Add 20 mol% of aqueous NaOH (or a suitable acid catalyst depending on substrate electronics).

-

Step 2: Seal the vial and irradiate in a dedicated microwave synthesizer at 100 °C for 10 minutes (Max Power: 150 W).

-

Validation Check: Analyze a 5 µL aliquot via TLC (Hexanes/EtOAc 8:2). The disappearance of the aldehyde spot and the emergence of a highly UV-active, lower Rf spot confirms chalcone formation.

Protocol 2: One-Pot Epoxide Opening and SNAr Cyclization

-

Causality: The intramolecular SNAr requires significant activation energy. Conventional heating often leads to the decomposition of the sensitive epoxy alcohol intermediate. The microwave's dielectric heating provides rapid, uniform energy transfer, pushing the intermediate amino diol over the activation barrier to cyclize efficiently[1].

-

Step 1 (Preparation): In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, dissolve the chiral epoxy alcohol (1.0 equiv, 0.5 mmol) in anhydrous acetonitrile (3.0 mL). Note: Acetonitrile is selected for its high microwave absorptivity (loss tangent = 0.062).

-

Step 2 (Reagent Addition): Add the desired primary or secondary amine (1.5 equiv, 0.75 mmol) followed by a catalytic amount of Lewis acid (e.g.,

, 10 mol%). The Lewis acid coordinates to the epoxide oxygen, increasing the electrophilicity of the C3 carbon to ensure regioselective attack. -

Step 3 (Microwave Irradiation): Seal the vial with a Teflon-lined crimp cap. Place the vial in the microwave synthesizer. Set parameters: Temperature = 120 °C, Time = 15 minutes, Power = Variable (max 150 W), Cooling = On.

-

Validation Check (Critical): After cooling, withdraw a 10 µL aliquot, dilute in 1 mL methanol, and analyze via LC-MS. The mass spectrum must show the disappearance of the starting material mass

and the appearance of the cyclized product mass. If the intermediate amino diol is observed without complete cyclization, re-subject the vial to an additional 5 minutes of microwave heating at 130 °C. -

Step 4 (Work-up): Dilute the mixture with ethyl acetate (10 mL) and wash with saturated aqueous

(2 x 5 mL). Dry the organic layer over anhydrous

Quantitative Data & Substrate Scope

The microwave-assisted methodology demonstrates broad functional group tolerance and excellent stereocontrol. The table below summarizes the expected quantitative outcomes when utilizing various amine nucleophiles during the final cyclization step.

| Amine Nucleophile | Isolated Yield (%) | Enantiomeric Excess (ee %) | Reaction Time (MW, min) | Mechanistic Note |

| Morpholine | 82 | >98 | 15 | High nucleophilicity; clean SNAr cyclization. |

| Piperidine | 78 | 97 | 15 | Sterically accommodating; rapid ring opening. |

| Benzylamine | 85 | >98 | 12 | Primary amine; excellent regioselectivity at C3. |

| Pyrrolidine | 80 | 96 | 15 | Highly reactive; requires strict temperature control. |

| Aniline | 65 | 95 | 20 | Weaker nucleophile; requires extended MW irradiation. |

Data represents optimized microwave-assisted conditions reflecting standard yields and enantiomeric excesses achieved in foundational literature[1].

References

-

Helgren, T. R., Xu, L. L., Sotelo, D., Mehta, Y. R., Korkmaz, M. A., Pavlinov, I., & Aldrich, L. N. (2018). Microwave-Assisted, Asymmetric Synthesis of 3-Amino-2,3-Dihydrobenzofuran Flavonoid Derivatives from Chalcones. Chemistry - A European Journal, 24(18), 4509-4514. URL:[Link]

-

Sheng, W., Jiang, Z., Liu, Q., & Chen, J. (2025). Visible Light-Driven Iron-Catalyzed Decarboxylative Cyclization Reaction for Synthesis of 3-Amino-2,3-Dihydrobenzofuran Derivatives from 2-Carboxymethoxybenzaldehydes and Aryl Amines. Advanced Synthesis & Catalysis. URL:[Link]

-

Liu, Y., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(15), 3685. URL:[Link]

Sources

Application Notes and Protocols for the Coupling of (3S)-Benzofuran-3-amine with Carboxylic Acids

Introduction: The Significance of Chiral Amide Scaffolds in Medicinal Chemistry

The benzofuran moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds.[1][2] The introduction of a chiral amine at the C3 position, specifically (3S)-benzofuran-3-amine, opens a gateway to a vast chemical space for the development of novel therapeutics. The formation of an amide bond between this chiral amine and a carboxylic acid is a critical transformation, enabling the synthesis of diverse compound libraries with potential applications in various disease areas, including neurodegenerative disorders and oncology.[3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful coupling of (3S)-benzofuran-3-amine with carboxylic acids. We will delve into the critical aspects of this reaction, from the synthesis of the chiral amine to the selection of optimal coupling reagents and the execution of a robust protocol designed to preserve stereochemical integrity.

Part 1: Synthesis and Chiral Resolution of Benzofuran-3-amine

Synthesis of Racemic 3-Amino-2-aroylbenzofurans

A convenient method for the synthesis of the 3-aminobenzofuran core involves the reaction of 2-hydroxybenzonitriles with 2-bromoacetophenones using cesium carbonate (Cs2CO3) in dimethylformamide (DMF). This one-pot reaction proceeds rapidly at room temperature to afford 3-amino-2-aroylbenzofurans in good to excellent yields.[1][4]

Protocol for Racemic (3-Aminobenzofuran-2-yl)(phenyl)methanone:

-

To a solution of 2-hydroxybenzonitrile (1.0 mmol) in DMF (5 mL) in a round-bottom flask, add 2-bromoacetophenone (1.0 mmol).

-

Add cesium carbonate (Cs2CO3, 2.0 mmol) to the mixture.

-

Stir the reaction mixture at room temperature for 10-20 minutes.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from dichloromethane to yield the desired racemic 3-amino-2-aroylbenzofuran.[1]

Chiral Resolution of Racemic Amines

The separation of enantiomers is achieved by converting the racemic amine into a pair of diastereomeric salts by reacting it with a chiral resolving agent. These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.[5][6] Enantiomerically pure tartaric acid is a commonly used and effective resolving agent for amines.[6][7][8]

General Protocol for Chiral Resolution:

-

Salt Formation: Dissolve the racemic amine (1 equivalent) in a suitable warm solvent, such as methanol or ethanol.[9] In a separate flask, dissolve an equimolar amount of the chiral resolving agent (e.g., L-(+)-tartaric acid) in the same warm solvent. Slowly add the acid solution to the amine solution with stirring.

-

Crystallization: Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. For complete crystallization, the flask can be cooled in an ice bath.

-

Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.

-

Liberation of the Free Amine: Dissolve the isolated diastereomeric salt in water and basify the solution (e.g., with NaOH) to deprotonate the amine. Extract the free amine with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to obtain the enantiomerically enriched amine.

The enantiomeric excess (ee) of the resolved amine should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC).[10][11]

Part 2: The Amide Coupling Reaction: Mechanism and Reagent Selection

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxylic acid. The choice of coupling reagent is paramount, especially when dealing with a chiral amine like (3S)-benzofuran-3-amine, as the preservation of stereochemical integrity is crucial.

Mechanism of Amide Bond Formation

The general mechanism involves the conversion of the carboxylic acid's hydroxyl group into a better leaving group. This is typically achieved by reacting the carboxylic acid with a coupling reagent to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine.

Two of the most reliable and widely used classes of coupling reagents are carbodiimides (e.g., EDC) and uronium/aminium salts (e.g., HATU). To minimize the risk of racemization, an additive such as 1-hydroxybenzotriazole (HOBt) is often used in conjunction with these reagents. HOBt acts as a nucleophile to intercept the initial activated intermediate, forming a more stable active ester that is less prone to racemization and reacts efficiently with the amine.

Diagram of the general amide coupling mechanism:

Caption: Generalized workflow for amide bond formation.

Comparison of Common Coupling Reagents

The selection of the appropriate coupling reagent is critical for achieving high yield and minimizing side reactions, particularly racemization.

| Coupling Reagent | Advantages | Disadvantages |

| HATU | High coupling efficiency, even with sterically hindered substrates. Low rates of racemization.[12] | Higher cost compared to carbodiimides. |

| EDC/HOBt | Water-soluble byproducts are easily removed by aqueous workup. Cost-effective. HOBt suppresses racemization.[12] | Can be less effective for very challenging couplings. |

| PyBOP | Good for sterically hindered couplings. | Byproducts can sometimes be difficult to remove. |

| DCC | Inexpensive and effective. | Dicyclohexylurea (DCU) byproduct is often insoluble and can complicate purification. |

For the coupling of a valuable chiral amine like (3S)-benzofuran-3-amine, HATU is highly recommended due to its superior performance in preventing racemization and its high reactivity, which often leads to cleaner reactions and higher yields.

Part 3: Detailed Experimental Protocol for HATU-Mediated Amide Coupling

This protocol provides a step-by-step guide for the coupling of (3S)-benzofuran-3-amine with a generic carboxylic acid using HATU as the coupling reagent.

Materials and Reagents

| Reagent | Molar Equiv. | Purpose |

| Carboxylic Acid | 1.0 | Substrate |

| (3S)-Benzofuran-3-amine | 1.1 | Substrate |

| HATU | 1.1 | Coupling Reagent |

| DIPEA (or Triethylamine) | 2.0 | Base |

| Anhydrous DMF (or DCM) | - | Solvent |

| Ethyl Acetate | - | Extraction Solvent |

| 1M HCl (aq) | - | Workup |

| Saturated NaHCO3 (aq) | - | Workup |

| Brine | - | Workup |

| Anhydrous Na2SO4 | - | Drying Agent |

Step-by-Step Procedure

Diagram of the Experimental Workflow:

Caption: Step-by-step workflow for HATU-mediated amide coupling.

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq.), (3S)-benzofuran-3-amine (1.1 eq.), and HATU (1.1 eq.) in anhydrous DMF.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Base Addition: Slowly add N,N-Diisopropylethylamine (DIPEA, 2.0 eq.) to the stirred solution.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours.

-

Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting materials are consumed.

-

Workup: Once the reaction is complete, dilute the mixture with ethyl acetate.

-

Washing: Wash the organic layer sequentially with 1M HCl (to remove excess amine and DIPEA), saturated aqueous NaHCO3 (to remove unreacted carboxylic acid), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure chiral amide.

Part 4: Troubleshooting and Key Considerations

| Issue | Potential Cause | Recommended Solution |

| Low Yield | Incomplete reaction; Sterically hindered substrates. | Increase reaction time or temperature (e.g., to 40-50 °C). Ensure all reagents are anhydrous. |

| Racemization | Inappropriate coupling reagent or base; Elevated temperature. | Use HATU or EDC/HOAt. Use a non-nucleophilic base like DIPEA. Maintain lower reaction temperatures. |

| Side Product Formation | Reaction of HATU with the amine. | Pre-activate the carboxylic acid with HATU and base for 10-15 minutes before adding the amine. |

| Difficult Purification | Byproducts from the coupling reaction. | For EDC couplings, ensure thorough aqueous washes to remove the water-soluble urea byproduct. |

Conclusion

The coupling of (3S)-benzofuran-3-amine with carboxylic acids is a powerful tool for the synthesis of novel chiral molecules with significant potential in drug discovery. By employing a robust strategy that includes the synthesis and resolution of the chiral amine, followed by a carefully optimized amide coupling protocol using a reagent like HATU, researchers can efficiently generate these valuable compounds while maintaining their stereochemical integrity. The protocols and guidelines presented in this document provide a solid foundation for the successful implementation of this important chemical transformation.

References

- Kmecz, I., Simándi, B., Székely, E., Lovász, J., & Fogassy, E. (2007). Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction. Chirality, 19(6), 430-433.

- Panday, S. K., Prasad, Y. R., & Singh, A. K. (2020). Cs2CO3-Mediated Rapid Room-Temperature Synthesis of 3-Amino-2-aroyl Benzofurans and Their Copper-Catalyzed N-Arylation Reactions. ACS Omega, 5(6), 2854–2865.

- Panday, S. K., Prasad, Y. R., & Singh, A. K. (2020).

- Al-Ghorbani, M., Jasim, H. A., & Al-Amiery, A. A. (2022). Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. Frontiers in Chemistry, 10, 963991.

- Reddy, K. L. (2011).

- Ghate, M., Kusanur, R. A., & Kulkarni, M. V. (2005). Synthesis and in vivo analgesic and anti-inflammatory activity of 2-(4-substituted-phenyl)-3,5-disubstituted-benzofurans. Indian journal of chemistry. Sect. B: Organic chemistry, including medicinal chemistry, 44(9), 1908–1914.

- Kaliszan, R., Kaliszan, A., & Wainer, I. W. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská farmacie, 56(4), 155–164.

- Ghanem, A., & Wang, C. (2018). Enantioselective separation of racemates using CHIRALPAK IG amylose-based chiral stationary phase under normal standard, non-standard and reversed phase high performance liquid chromatography.

- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society reviews, 38(2), 606–631.

- Singh, V., & Sharma, A. (2008). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Critical Reviews in Analytical Chemistry, 38(3), 196–213.

- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012).

- Dadiboyena, S. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.

- Kotha, S., & Khedkar, P. (2005). An expedient approach to benzofuran-3-one derivatives via the allenyl-MIRC reaction. European Journal of Organic Chemistry, 2005(21), 4563–4566.

- Rong, Z., Hu, W., Dai, N., & Qian, G. (2020). Synthesis of Benzofuran-3(2H)-ones. Organic Chemistry Portal.

- Székely, E., Fogassy, E., & Simándi, B. (2006). Resolution of racemic mixtures by diastereomeric salt formation using supercritical fluid extraction. The Journal of Supercritical Fluids, 37(2), 142–151.

- Jafri, W. (2014). Which solvent is good for chiral resolution by tartaric acid?

- Gong, K., Zhang, J., & Wang, J. (2022). Strategies for chiral separation: from racemate to enantiomer. Cell Reports Physical Science, 3(10), 101085.

- Farina, V., & Krishnamurthy, V. (1997). The oxime-benzofuran-oxime rearrangement. The Journal of Organic Chemistry, 62(16), 5553–5563.

- Wikipedia contributors. (2024). Chiral resolution. In Wikipedia, The Free Encyclopedia.

- The Royal Society of Chemistry. (n.d.).

- Wang, S.-M., Zhao, C., Zhang, X., & Qin, H.-L. (2019). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2: A significant breakthrough for the construction of amides and peptide linkages.

- BenchChem. (2025). A Comparative Guide to Chiral Resolution of Primary Amines: (-)-Camphoric Acid vs. Tartaric Acid.